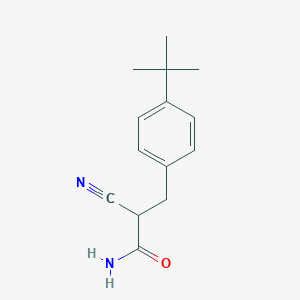

3-(4-Tert-butylphenyl)-2-cyanopropanamide

Vue d'ensemble

Description

3-(4-Tert-butylphenyl)-2-cyanopropanamide (TBPCP) is an organocyanine compound that has been used in various scientific research applications. It is an aromatic compound, which consists of a tert-butylphenyl group and a cyanopropanamide group. The compound has been used in the synthesis of various organic molecules and in the study of its biochemical and physiological effects. This article will discuss the synthesis method and scientific research applications of TBPCP, the mechanism of action and biochemical and physiological effects, the advantages and limitations for lab experiments, and the potential future directions for TBPCP research.

Applications De Recherche Scientifique

Synthesis and Characterization of Polyimides

- A study by Kim, Kim, Ahn, and Kwon (2003) focused on synthesizing new polyimides using tert-butylphenyl groups. These polyimides exhibited high solubility and thermal stability, making them potentially useful in various industrial applications (Kim, Yun‐Hi, Seung-Kuk, & Soon-Ki, 2003).

Hydrogenation Studies

- Research by Hiyoshi, Rode, Sato, Tetsuka, and Shirai (2007) explored the hydrogenation of tert-butylphenols, demonstrating significant stereoselectivity and potential applications in chemical synthesis (Hiyoshi, Rode, Sato, Tetsuka, & Shirai, 2007).

Functionalized Amino Acid Derivatives

- Kumar, Mudgal, Rani, Jha, Jaggi, Singh, Sanna, Singh, Sharma, Irchhaiya, and Burman (2009) synthesized functionalized amino acid derivatives containing tert-butylphenyl groups. These compounds showed potential in designing new anticancer agents (Kumar et al., 2009).

Development of Malonyl-CoA Decarboxylase Inhibitors

- Cheng, Huang, Penuliar, Nishimoto, Liu, Arrhenius, Yang, O'leary, Barbosa, Barr, Dyck, Lopaschuk, and Nadzan (2006) discussed the discovery of malonyl-CoA decarboxylase inhibitors involving tert-butylphenyl derivatives. These compounds were proposed as potential treatments for ischemic heart diseases (Cheng et al., 2006).

Ligand Synthesis for Low-Coordinate Phosphorus Centers

- Shah, Concolino, Rheingold, and Protasiewicz (2000) investigated ligands with tert-butylphenyl groups for synthesizing compounds with low-coordinate phosphorus centers. This research contributes to the development of novel materials (Shah, Concolino, Rheingold, & Protasiewicz, 2000).

Synthesis of Versatile Intermediates for Asymmetric Amines

- Ellman, Owens, and Tang (2002) created N-tert-butanesulfinyl imines, providing a versatile approach for the asymmetric synthesis of amines. This methodology has broad applications in synthetic chemistry (Ellman, Owens, & Tang, 2002).

Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry

- Ulmer, Mattay, Torres-Garcia, and Luftmann (2000) utilized a derivative of tert-butylphenyl in matrix-assisted laser desorption/ionization mass spectrometry. This application is important in analytical chemistry (Ulmer, Mattay, Torres-Garcia, & Luftmann, 2000).

Anticancer Activity of Cyclometalated Complexes

- Mukhopadhyay, Gupta, Paitandi, Rana, Sharma, Koch, Rana, Hundal, and Pandey (2015) synthesized cyclometalated complexes involving tert-butylphenyl derivatives, demonstrating significant anticancer activity (Mukhopadhyay et al., 2015).

Synthesis of Ortho-linked Polyamides

- Hsiao, Yang, and Chen (2000) developed ortho-linked polyamides using tert-butylphenyl derivatives, showcasing their potential in material science due to their thermal stability and solubility (Hsiao, Yang, & Chen, 2000).

Synthesis of Novel Antimicrobial and Antioxidative Compounds

- Yildirim (2020) synthesized new heterocyclic compounds containing tert-butylphenyl rings, showing promising antimicrobial and antioxidative activities (Yildirim, 2020).

Mécanisme D'action

Target of Action

The primary targets of 3-(4-Tert-butylphenyl)-2-cyanopropanamide are currently unknown. The compound shares structural similarities with other tert-butylphenyl compounds , but without specific studies, it’s challenging to definitively identify its targets.

Mode of Action

Based on its structural similarity to other tert-butylphenyl compounds, it may interact with its targets through non-covalent interactions such as hydrogen bonding, hydrophobic interactions, and π-π stacking .

Biochemical Pathways

Without specific studies on 3-(4-Tert-butylphenyl)-2-cyanopropanamide, it’s difficult to summarize the biochemical pathways it affects. Other tert-butylphenyl compounds have been shown to participate in various biochemical reactions .

Pharmacokinetics

Similar compounds have shown varying degrees of bioavailability, depending on factors such as solubility, stability, and molecular weight .

Result of Action

Similar compounds have been shown to have various biological effects, depending on their specific targets and mode of action .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of 3-(4-Tert-butylphenyl)-2-cyanopropanamide. Specific studies on these factors are currently lacking .

Propriétés

IUPAC Name |

3-(4-tert-butylphenyl)-2-cyanopropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O/c1-14(2,3)12-6-4-10(5-7-12)8-11(9-15)13(16)17/h4-7,11H,8H2,1-3H3,(H2,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMBDJNJOEHSCPN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)CC(C#N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Azetidin-3-yl-3-[2-(trifluoromethoxy)phenyl]-1,2,4-oxadiazole hydrochloride](/img/structure/B1379070.png)

![8-Bromoimidazo[1,2-a]pyridin-3-amine](/img/structure/B1379077.png)

![1-[(2-Amino-1,3-thiazol-4-yl)methyl]azepan-4-one dihydrochloride](/img/structure/B1379086.png)

![2-[2-(Methylsulfonyl)ethyl]piperidine hydrochloride](/img/structure/B1379087.png)

![{[4-(4-bromophenyl)-4H-1,2,4-triazol-3-yl]methyl}methylamine dihydrochloride](/img/structure/B1379090.png)